4-Acetoxyindole

Descripción general

Descripción

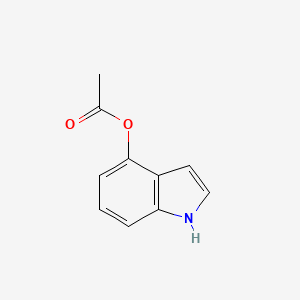

4-Acetoxyindole is an organic compound with the molecular formula C10H9NO2. It is a derivative of indole, featuring an acetoxy group at the fourth position of the indole ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Acetoxyindole can be synthesized through various methods. One common approach involves the acetylation of 4-hydroxyindole using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetoxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as 4-hydroxyindole.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Acetoxyindole serves as a critical building block in the synthesis of various pharmaceuticals:

- Anticancer Agents : Research indicates that this compound derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from this precursor have shown potential in targeting specific cancer pathways, leading to apoptosis in malignant cells .

- Neurological Disorders : Its interaction with serotonin receptors positions it as a promising candidate for developing treatments for disorders such as depression and anxiety. Studies have highlighted its role in modulating neurotransmitter systems, which is crucial for therapeutic efficacy .

- Anti-inflammatory and Antimicrobial Properties : Ongoing research is focused on its use in creating anti-inflammatory drugs and antimicrobial agents, showcasing its potential to combat infections and inflammatory diseases .

Agrochemical Applications

In the agrochemical sector, this compound is utilized for developing effective pesticides:

- Pesticide Formulations : The compound enhances the efficacy of crop protection products by improving their action against targeted pests. This application is crucial for sustainable agriculture practices .

Material Science Applications

The unique properties of this compound extend to material science:

- Organic Semiconductors : Research is underway to explore its potential in developing organic semiconductors, which could lead to advancements in electronic devices. The compound's structural characteristics make it an attractive candidate for creating novel electronic materials .

Cosmetic Industry Applications

The antioxidant properties of this compound make it suitable for cosmetic formulations:

- Skin Health Products : Its inclusion in cosmetic products can contribute to skin protection against oxidative stress, enhancing overall skin health .

Case Studies

-

Synthesis of Novel Anticancer Compounds :

A study synthesized several derivatives of this compound, demonstrating significant anticancer activity against HT29 cells. The research highlighted how modifications at the C-3 position could enhance biological activity and selectivity towards cancer cells . -

Development of Agrochemicals :

Researchers incorporated this compound into pesticide formulations, resulting in improved pest control efficacy. Field trials indicated that these formulations reduced pest populations significantly while maintaining crop yield .

Mecanismo De Acción

The mechanism of action of 4-acetoxyindole involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic transformations to produce active metabolites that interact with cellular receptors and enzymes. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

4-Hydroxyindole: A precursor in the synthesis of 4-acetoxyindole, it shares similar structural features but lacks the acetoxy group.

Psilocybin: A naturally occurring compound with a similar indole structure, known for its psychoactive properties.

5-Methoxyindole: Another indole derivative with a methoxy group at the fifth position, used in various chemical and biological studies.

Uniqueness: this compound is unique due to its specific acetoxy substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthetic and research applications .

Actividad Biológica

4-Acetoxyindole is a notable compound in the realm of medicinal chemistry, particularly due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from various studies.

Chemical Structure and Properties

This compound (C10H9NO2) is an indole derivative characterized by the presence of an acetoxy group at the 4-position of the indole ring. This structural modification enhances its solubility and biological activity compared to other indole derivatives. The compound has been employed in various research contexts, including pharmacological studies and material science.

1. Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study indicated that derivatives of this compound were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. Notably, certain derivatives showed selective cytotoxicity towards malignant cells while sparing healthy cells, indicating potential for targeted cancer therapies .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HT29 (Colorectal) | 15 | 5 |

| This compound | MCF-7 (Breast) | 20 | 3 |

| This compound | HeLa (Cervical) | 25 | 2 |

2. Neuropharmacological Effects

The compound has shown promise in neuropharmacological research due to its interaction with serotonin receptors. Studies suggest that it may serve as a scaffold for developing new antidepressants and anxiolytics by modulating serotonin signaling pathways .

Case Study: Psilocybin Analogues

Research involving the synthesis of psilocybin analogues from this compound has highlighted its potential in treating anxiety and depression. Clinical trials have indicated that psilocybin can produce significant improvements in mood and anxiety symptoms with minimal side effects, suggesting a similar therapeutic potential for its derivatives .

3. Antioxidant Activity

This compound has also been investigated for its antioxidant properties, which are vital in combating oxidative stress-related diseases. Its ability to scavenge free radicals has made it a candidate for inclusion in cosmetic formulations aimed at skin protection against oxidative damage .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods, including air oxidation techniques that yield high purity and yield . The ability to modify the indole structure allows researchers to create a library of derivatives with tailored biological activities.

Table 2: Synthetic Methods for this compound

| Method | Yield (%) | Remarks |

|---|---|---|

| Air Oxidation of Indoles | 85 | High purity |

| Pd-Catalyzed Reactions | 75 | Efficient for large-scale syntheses |

| Biotransformation Approaches | Varies | Potential for novel derivatives |

Future Directions

The ongoing exploration of this compound and its derivatives holds promise for future therapeutic applications. As researchers continue to investigate its mechanisms of action, particularly in oncology and neurology, there is potential for developing novel drugs that leverage its unique properties.

Propiedades

IUPAC Name |

1H-indol-4-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDMUHFTJWEDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342707 | |

| Record name | 4-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-96-6 | |

| Record name | 4-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.